molecular formula C7H12N2O2S B13200783 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B13200783
M. Wt: 188.25 g/mol
InChI Key: GPBSVUYEEFRNME-UHFFFAOYSA-N
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Description

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate thiourea derivatives. One common method includes the reaction of 2-aminobutylamine with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized using an oxidizing agent to yield the thiazolidine-2,4-dione structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.

Scientific Research Applications

3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

    3-(2-Aminobutyl)indole: Shares a similar aminobutyl side chain but has an indole ring instead of a thiazolidine-dione structure.

    2-Aminobutyl-1,3-propanediol: Contains a similar aminobutyl group but lacks the thiazolidine-dione ring.

Uniqueness: 3-(2-Aminobutyl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine-dione ring, which imparts distinct chemical and biological properties. This structure allows it to participate in specific reactions and interact with unique biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2S/c1-2-5(8)3-9-6(10)4-12-7(9)11/h5H,2-4,8H2,1H3

InChI Key

GPBSVUYEEFRNME-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C(=O)CSC1=O)N

Origin of Product

United States

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